molecular formula C16H12O5S B2440068 6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one CAS No. 866013-11-8

6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No. B2440068
CAS RN: 866013-11-8
M. Wt: 316.33
InChI Key: IIAWACMGWCKHRF-UHFFFAOYSA-N
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Description

6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one, also known as PSC 833, is a synthetic compound that belongs to the chromone family. It was first synthesized in 1987 and has since been extensively studied for its potential applications in scientific research. PSC 833 is a potent inhibitor of P-glycoprotein (P-gp), a membrane-bound protein that plays a crucial role in drug resistance in cancer cells.

Scientific Research Applications

Synthesis and Biological Activities

A study by Rajesha et al. (2011) describes the synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives, including 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, through a mild and efficient process. These compounds were tested for antibacterial activity against several bacteria strains and for analgesic activity using Swiss albino male mice, demonstrating their potential for medical applications due to their bioactive properties (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).

Antibacterial Effects

Another study reported by Behrami and Dobroshi (2019) focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, assessing their antibacterial activities. The synthesized compounds exhibited significant antibacterial properties, demonstrating their utility in combating bacterial infections (Behrami & Dobroshi, 2019).

Molecular Docking and Structural Analyses

Sert et al. (2018) conducted a study on novel hybrid compounds containing pyrazole and coumarin cores, including 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one. They performed molecular docking, Hirshfeld surface, and various structural and spectroscopic analyses to support experimental data, offering insights into the compound's interactions and properties (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Photochemical Studies

Khanna et al. (2015) explored the phototransformation of chromenones bearing a propynyloxy moiety, including 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their study revealed regioselective photocyclisation and dealkoxylation under UV light, contributing to the understanding of chromenone's photochemical behavior and its potential applications in photochemical synthesis (Khanna, Dalal, Kumar, & Kamboj, 2015).

Synthesis Strategies

Guravaiah and Rao (2011) provided a simple strategy for synthesizing sulfonyl ethynylogs of coumarins, including 3-(2-(phenylsulfonyl) ethynyl)-2H-chromen-2-one. Their approach involves the reaction of β-ketosulfones with semicarbazide hydrochloride, followed by oxidative cyclization, showcasing a method for creating derivatives of the compound (Guravaiah & Rao, 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-20-12-7-8-14-11(9-12)10-15(16(17)21-14)22(18,19)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWACMGWCKHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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